2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing both aromatic and heterocyclic components. According to the standardized naming protocol, the compound is designated as this compound. This nomenclature precisely describes the molecular architecture by identifying the benzoic acid as the parent structure, with the azetidine substituent positioned at the ortho position (position 2) relative to the carboxylic acid group.
The structural representation of this compound can be accurately depicted through its Simplified Molecular Input Line Entry System notation, which is recorded as O=C(O)C1=CC=CC=C1N2CC(CF)C2. This notation provides a comprehensive linear representation of the molecular structure, clearly indicating the connectivity between atoms and the spatial arrangement of functional groups. The azetidine ring system, a four-membered saturated nitrogen heterocycle, is substituted at the 3-position with a fluoromethyl group, while the nitrogen atom at position 1 of the azetidine ring forms a direct bond to the benzene ring at the ortho position relative to the carboxylic acid functional group.
The three-dimensional structural configuration reveals that the azetidine ring adopts a puckered conformation due to the inherent ring strain associated with four-membered cyclic systems. The fluoromethyl substituent introduces additional steric considerations and electronic effects that influence the overall molecular geometry and reactivity patterns. The benzoic acid moiety maintains its planar aromatic character, with the carboxylic acid group capable of existing in various protonation states depending on the surrounding chemical environment.
Properties
IUPAC Name |
2-[3-(fluoromethyl)azetidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-5-8-6-13(7-8)10-4-2-1-3-9(10)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQNOLRDOYAARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of estrogen receptors. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a fluoromethyl group attached to an azetidine ring, which is linked to a benzoic acid moiety. This unique structure may enhance its biological activity through improved binding affinity to target proteins.
Synthesis Overview:
- The synthesis involves multiple steps, including the formation of azetidine derivatives and subsequent functionalization with benzoic acid.
- Various synthetic routes have been documented, showcasing the versatility of the compound as an intermediate for estrogen receptor modulators .
Estrogen Receptor Modulation
One of the primary biological activities of this compound is its interaction with estrogen receptors (ER). Research indicates that compounds with similar structures can act as selective estrogen receptor modulators (SERMs), which are crucial in treating hormone-dependent cancers such as breast and ovarian cancer.
Mechanism of Action:
- The compound binds to estrogen receptors, influencing gene expression related to cell proliferation and apoptosis. This interaction is critical in regulating various physiological processes and may provide therapeutic benefits in cancer treatment .
Anticancer Potential
Studies have shown that derivatives of azetidine compounds exhibit significant anticancer properties. The presence of the fluoromethyl group may enhance these effects by increasing lipophilicity and altering pharmacokinetics.
Case Study:
- In a study focusing on estrogen receptor-positive breast cancer models, compounds similar to this compound demonstrated reduced tumor growth compared to controls. This suggests potential for development as a therapeutic agent in hormone-sensitive cancers .
Comparative Table of Biological Activities
Pharmacological Implications
The fluoromethyl group in this compound is hypothesized to enhance biological activity by improving metabolic stability and receptor binding affinity. Fluorinated compounds often show increased potency and selectivity in pharmacological applications.
Scientific Research Applications
Medicinal Chemistry
A. Drug Development
The compound has garnered attention for its potential as a scaffold in drug development due to its unique azetidine structure. Azetidines are known for their ability to enhance the pharmacological properties of compounds, making them valuable in the design of new drugs targeting various biological pathways.
Recent studies have focused on synthesizing derivatives of azetidine that exhibit improved bioactivity and selectivity against specific targets. For instance, modifications to the azetidine ring can lead to compounds that act as inhibitors for enzymes involved in disease pathways, such as those related to cancer and neurodegenerative disorders .
B. Biological Activity
Research indicates that 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid may function as a modulator for certain biological receptors. Its structural similarity to known pharmacophores suggests it could interact with estrogen receptors or other hormone-related pathways, potentially leading to applications in treating hormone-sensitive cancers .
Synthesis of Novel Compounds
A. Synthetic Routes
The synthesis of this compound has been explored through various methodologies, including the use of azetidine derivatives in reactions with benzoic acid derivatives. These synthetic strategies often involve multi-step processes that yield high-purity products suitable for further biological evaluation .
B. Case Studies
Several case studies highlight the successful synthesis of related compounds using this framework. For example, researchers have reported the synthesis of amino acid derivatives containing azetidine rings, demonstrating the versatility of this scaffold in creating biologically active molecules .
Potential Therapeutic Applications
A. Anticancer Activity
Preliminary studies suggest that compounds derived from this compound may exhibit anticancer properties. The ability to modify the azetidine structure allows researchers to tailor compounds that could inhibit tumor growth or metastasis by targeting specific molecular pathways involved in cancer progression .
B. Neurological Disorders
Given the structural features of this compound, there is potential for its application in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, which could lead to advancements in therapies for conditions such as Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other benzoic acid derivatives, focusing on substituent effects, metabolic stability, and biological activity. Below is a detailed analysis:
Substituent Position and Electronic Effects
- Ortho-Substituted Benzoic Acids: The 2-position substitution in benzoic acid derivatives often introduces steric hindrance, which can reduce metabolic conjugation (e.g., glucuronidation). For example, 2-fluorobenzoic acid (logP: 1.98) exhibits slower hepatic clearance compared to para-substituted analogs due to steric shielding of the carboxylic acid .
Fluorine-Containing Derivatives :
Fluorine’s electronegativity increases the acidity of the carboxylic acid group (pKa reduction). For instance, 4-fluorobenzoic acid has a pKa of 3.07, compared to 4.20 for unsubstituted benzoic acid . The fluoromethyl group in the azetidine ring may similarly influence electronic properties, though its distal position relative to the acid group may moderate this effect.
Azetidine vs. Other Heterocycles
- Azetidine vs. Piperidine/Pyrrolidine: Azetidine’s smaller ring size (four-membered vs. For example, azetidine-containing compounds like 2-(3-BOC-amino-azetidin-1-yl)acetic acid derivatives show improved selectivity for neurological targets compared to piperidine analogs .
- Biological Activity: Azetidine derivatives in (e.g., Av7, a 2-acetylamino benzoic acid methyl ester) demonstrated potent anti-tumor activity against AGS and HepG2 cell lines (IC50: 8–12 µM). The fluoromethyl-azetidine group in the target compound may offer similar or enhanced activity due to fluorine’s metabolic resistance and the azetidine’s rigidity, though direct data is unavailable .
Metabolic Stability
QSAR Insights :
Quantitative structure-metabolism relationship (QSMR) studies () show that substituents like trifluoromethyl (e.g., 4-trifluoromethylbenzoic acid) reduce Phase I metabolism by cytochrome P450 enzymes. The fluoromethyl group in the target compound may similarly impede oxidative metabolism .Glucuronidation Rates :
Para-substituted benzoic acids (e.g., 4-methylbenzoic acid) undergo faster glucuronidation than ortho-substituted analogs. The azetidine ring’s steric bulk in 2-(3-(fluoromethyl)azetidin-1-yl)benzoic acid could further slow this process, prolonging half-life .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Substituent(s) | pKa | logP | Metabolic Stability (Relative) |
|---|---|---|---|---|
| Benzoic acid | None | 4.20 | 1.87 | Low |
| 2-Fluorobenzoic acid | 2-F | 2.95 | 1.98 | Moderate |
| 4-Trifluoromethylbenzoic acid | 4-CF3 | 2.12 | 2.45 | High |
| This compound | 2-azetidin-3-(CH2F) | *3.2 (est.) | *2.1 (est.) | High (predicted) |
*Estimated values based on substituent effects .
Table 2: Anti-Tumor Activity of Selected Benzoic Acid Derivatives
Research Findings and Gaps
- Structural Uniqueness : The fluoromethyl-azetidine moiety distinguishes this compound from common derivatives like methyl- or trifluoromethyl-substituted benzoic acids. Its rigid framework may improve target binding specificity.
- Data Limitations: No direct pharmacological or metabolic studies on this compound were found in the provided evidence. Predictions are based on QSAR models () and analogs ().
- Synthetic Challenges : The azetidine ring’s strain and fluorine’s reactivity may complicate synthesis, as seen in related compounds requiring specialized coupling agents .
Preparation Methods
Preparation of Fluoromethyl-Substituted Azetidine Intermediates
A critical intermediate in the synthesis is tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate. The preparation involves:
- Conversion of azetidine-3-carboxylic acid to its tert-butyl ester.
- Introduction of a suitable leaving group such as mesylate or tosylate on the methyl substituent at the 3-position.
- Subsequent fluorination using fluorinating agents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex to replace the leaving group with fluorine.
The fluorination step is crucial and must be carefully controlled to minimize side reactions and ensure selective substitution.
Cyclization and Protection/Deprotection Steps
- Cyclization reactions are used to form the azetidine ring system, often involving benzhydrylamine and epichlorohydrin.
- Protection of amine groups with benzhydryl or tert-butyl carbamate groups facilitates selective reactions on other parts of the molecule.
- Deprotection is achieved by hydrogenolysis under palladium catalysis in the presence of acids such as para-toluenesulfonic acid to yield free amines or salts suitable for further transformations.
Coupling with Benzoic Acid Derivatives
- The azetidine intermediate is coupled with benzoic acid or its derivatives via nucleophilic substitution or amide bond formation.
- Coupling agents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and bases such as N,N-diisopropylethylamine (DIPEA) are employed to activate the carboxylic acid and facilitate amide bond formation.
- The reaction is typically carried out in anhydrous solvents like dimethylformamide (DMF) at room temperature.
Representative Synthetic Scheme (Summary)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification of azetidine-3-carboxylic acid | Thionyl chloride (SOCl2), methanol, 5-15 °C | tert-butyl azetidine-3-carboxylate |
| 2 | Introduction of leaving group (mesylate/tosylate) | Methanesulfonyl chloride or tosyl chloride, triethylamine, DCM | tert-butyl 3-(mesyloxy/tosyloxy)methyl azetidine-1-carboxylate |
| 3 | Fluorination | TBAF or HF/trimethylamine complex | tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate |
| 4 | Deprotection of Boc or benzhydryl group | Hydrogen gas, Pd catalyst, para-toluenesulfonic acid | Free amine or salt form |
| 5 | Coupling with benzoic acid | HATU, DIPEA, DMF, RT | 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid |
Detailed Reaction Conditions and Notes
Hydride Reducing Agents: Sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride (LAH), sodium borohydride, and diisobutylaluminum hydride (DIBAL) are used at various stages for reduction of intermediates, such as converting esters to alcohols or aldehydes to alcohols.
Fluorinating Reagents: The choice of fluorinating reagent affects the yield and selectivity. TBAF is commonly used for nucleophilic fluorination, while hydrogen fluoride/trimethylamine provides a milder fluorination environment.
Acidic Reagents for Deprotection: Para-toluenesulfonic acid, trifluoroacetic acid, and acetic acid are employed to remove protecting groups without degrading sensitive functionalities.
Purification: Aqueous extraction with organic solvents and chromatographic purification (e.g., silica gel column chromatography) are standard to achieve high purity.
Research Findings and Industrial Scale-Up
The process has been demonstrated on a 5000-liter reactor scale, indicating its suitability for industrial production with careful control of temperature (5-15 °C) and nitrogen atmosphere to avoid moisture and oxygen interference.
The fluorination step requires careful monitoring to reduce impurities such as chloromethyl azetidine derivatives to less than 1% to ensure product quality.
Alternative synthetic routes involve cyclization of benzhydrylamine with epichlorohydrin followed by mesylation and cyanide displacement to access azetidine-3-carboxylic acid derivatives, which can then be fluorinated and coupled with benzoic acid moieties.
Data Table: Summary of Key Reagents and Conditions
| Step | Intermediate/Product | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Azetidine-3-carboxylic acid to tert-butyl ester | SOCl2, MeOH | 5-15 °C, N2 atmosphere | >80 | Controlled temp to avoid side reactions |
| Leaving Group Introduction | Mesylate/tosylate derivatives | Methanesulfonyl chloride or tosyl chloride, Et3N, DCM | RT | 85-95 | High selectivity for substitution |
| Fluorination | Fluoromethyl azetidine | TBAF or HF/trimethylamine | RT to mild heating | 70-90 | Fluoride source critical for yield |
| Deprotection | Boc or benzhydryl group removal | H2, Pd/C, p-TsOH | RT, H2 atmosphere | 80-95 | Mild acidic conditions prevent degradation |
| Coupling | Final amide formation | HATU, DIPEA, DMF | RT, 3-12 h | 60-85 | Efficient coupling with minimal by-products |
Q & A
Q. What synthetic strategies are recommended for preparing 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a fluoromethyl-substituted azetidine with a benzoic acid derivative. Key steps include:
- Azetidine ring formation : Use reductive amination or cyclization of β-amino alcohols under acidic conditions .
- Fluoromethyl introduction : Employ fluoromethylation agents (e.g., Selectfluor®) under controlled pH to avoid side reactions .
- Coupling reaction : Utilize Buchwald-Hartwig amination or Pd-catalyzed cross-coupling to attach the azetidine moiety to the benzoic acid core .
Optimization : Monitor temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(OAc)₂) to maximize yield and minimize byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
- NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 4.2–4.5 ppm for azetidine protons; ¹⁹F NMR: δ -120 to -130 ppm for fluoromethyl group) .
- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular ion [M-H]⁻ .
Q. What are the critical structural features influencing the compound’s reactivity?
- Methodological Answer : Key features include:
- Azetidine ring : Rigid conformation enhances steric effects, affecting nucleophilic substitution rates .
- Fluoromethyl group : Electron-withdrawing nature stabilizes intermediates but may reduce solubility in polar solvents .
- Benzoic acid moiety : Carboxylic acid group enables salt formation (e.g., sodium salts) for improved bioavailability .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer : Use software like Schrödinger Suite or Gaussian :
- LogP : Predict lipophilicity via molecular dynamics simulations .
- pKa : Employ quantum mechanical calculations (e.g., DFT) to estimate carboxylic acid dissociation (~2.5–3.0) .
- Solubility : Apply COSMO-RS models with solvent descriptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Address discrepancies through:
- Dose-response curves : Test activity across a wide concentration range (nM to mM) to identify non-linear effects .
- Target specificity : Use CRISPR knockouts or siRNA silencing to confirm off-target interactions .
- Meta-analysis : Compare datasets from orthogonal assays (e.g., enzymatic vs. cell-based) to validate mechanisms .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Methodological Answer : Optimize formulation via:
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?
- Methodological Answer : Systematically modify substituents:
- Azetidine modifications : Replace fluoromethyl with trifluoromethyl or hydroxymethyl to alter steric/electronic profiles .
- Benzoic acid substitutions : Introduce electron-donating groups (e.g., -OCH₃) at the para position to enhance receptor binding .
- Hybrid analogs : Fuse with thiazole or oxadiazole rings to explore new pharmacophores .
Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Employ biophysical and structural methods:
Q. How should researchers handle conflicting data from computational vs. experimental studies on metabolic pathways?
- Methodological Answer :
Reconcile differences by: - In vitro microsomal assays : Compare hepatic clearance rates across species (human, rat) .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and refine computational models .
- Machine learning : Train models on high-throughput metabolomics data to improve prediction accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
